molecular formula C7H9N3S B2895031 (4-Amino-phenyl)-thiourea CAS No. 3394-08-9

(4-Amino-phenyl)-thiourea

Cat. No.: B2895031
CAS No.: 3394-08-9
M. Wt: 167.23
InChI Key: ZJLRWLYVCHKHMM-UHFFFAOYSA-N
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Description

(4-Amino-phenyl)-thiourea is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-phenyl)-thiourea typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The nitro group is subsequently reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(4-Amino-phenyl)-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-phenyl)-thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s thiourea moiety is crucial for its binding affinity and specificity. Additionally, it can interfere with cellular processes by generating reactive intermediates that can covalently modify biomolecules.

Comparison with Similar Compounds

    (4-Amino-phenyl)-urea: Similar structure but with a urea moiety instead of thiourea.

    (4-Amino-phenyl)-guanidine: Contains a guanidine group instead of thiourea.

    (4-Amino-phenyl)-sulfamide: Features a sulfamide group in place of thiourea.

Uniqueness: (4-Amino-phenyl)-thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of both amino and thiourea groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

(4-Amino-phenyl)-thiourea, also known as 4-(carbamothioylamino)phenyl thiourea, has garnered significant attention in recent years due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of an amino group attached to a phenyl ring and a thiourea functional group. The typical synthesis involves the reaction of an appropriate phenylamine with carbon disulfide and a suitable amine source. This method allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were comparable to established antibiotics such as ciprofloxacin and vancomycin.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference Drug MIC (μg/mL)
Staphylococcus aureus3.1253.125 (vancomycin)
Escherichia coli1.561.56 (ciprofloxacin)
Bacillus subtilis0.783.125 (vancomycin)
Pseudomonas aeruginosa3.1251.56 (ciprofloxacin)

The mechanism of action is believed to involve the inhibition of key enzymes or interference with cellular processes in target organisms, leading to their death or growth inhibition .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Studies have demonstrated its effectiveness against common fungal pathogens, potentially through similar mechanisms as its antibacterial properties.

Anticancer Activity

Thiourea derivatives, including this compound, have been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell growth by inducing apoptosis and targeting specific molecular pathways associated with cancer progression.

Case Study: Anticancer Efficacy

A study investigated the effects of various thiourea derivatives on human cancer cell lines, reporting IC50 values ranging from 1.50 µM to 14 µM for different types of cancers, including breast and prostate cancer . The results suggest that modifications to the thiourea structure can significantly enhance anticancer activity.

Table 2: Anticancer Activity of Thiourea Derivatives

CompoundCancer TypeIC50 (μM)
Compound ABreast Cancer1.50
Compound BProstate Cancer7
Compound CPancreatic Cancer14

Antioxidant Activity

This compound has also demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. Recent studies have reported strong antioxidant activity through various assays, indicating its potential in therapeutic applications aimed at reducing oxidative damage .

Properties

IUPAC Name

(4-aminophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRWLYVCHKHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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